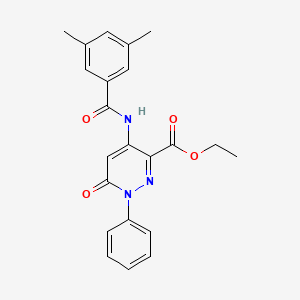
4-(3,5-dimetilbenzamido)-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pinzas ópticas y transferencia de energía molecular
4-(3,5-dimetilbenzamido)-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxilato de etilo: ha encontrado aplicaciones novedosas en pinzas ópticas. Investigadores de la Universidad Metropolitana de Osaka demostraron un enfoque sin contacto para controlar la transferencia de energía de resonancia de Förster (FRET) entre moléculas fluorescentes utilizando este compuesto . Al variar la intensidad de un rayo láser, aceleraron la transferencia de energía, lo que resultó en cambios de color visibles en gotas de polímero aisladas. Esta técnica podría tener un impacto en la microquímica, los puntos cuánticos y otros campos.
Actividad Biológica
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941915-48-6) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O4, with a molecular weight of 391.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 941915-48-6 |
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
Synthesis
The synthesis of ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions, including the formation of the dihydropyridazine ring and subsequent acylation with 3,5-dimethylbenzamide. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound significantly inhibited proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 to 50 µM, with IC50 values indicating moderate potency.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been suggested that the compound may interfere with the PI3K/Akt pathway, leading to apoptosis in cancer cells. Further studies are needed to elucidate the exact molecular targets.
Antioxidant Properties
In addition to its anticancer activity, ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has shown promise as an antioxidant. Research indicates that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property could be beneficial in preventing oxidative damage associated with various diseases.
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Method : MTT assay was performed to assess cell viability.
- Results : The compound reduced cell viability by approximately 70% at 50 µM after 48 hours.
-
HeLa Cell Line Study :
- Objective : To investigate the apoptotic effects on cervical cancer cells.
- Method : Flow cytometry was utilized to analyze apoptotic markers.
- Results : Increased annexin V staining indicated significant apoptosis induction at higher concentrations.
Propiedades
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-11-14(2)10-15(3)12-16)13-19(26)25(24-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZFIPYECVDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














